

Application Notes and Protocols for the Quantification of DL-175 Analytes

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Compound of Interest

Compound Name: DL-175

Cat. No.: B10821562

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This document provides detailed application notes and protocols for the analytical quantification of two distinct molecules referenced by the identifier "**DL-175**": the apoptosis biomarker Cleaved Caspase-3 (Asp175) and the radioligand therapy surrogate ^{175}Lu -NVS001. These methods are intended for researchers, scientists, and drug development professionals.

Section 1: Quantification of Cleaved Caspase-3 (Asp175) using Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

The following protocol details the quantitative measurement of human and mouse Cleaved Caspase-3 (Asp175) in cell lysates using a sandwich ELISA. This assay is a rapid and sensitive method to monitor the activation of the caspase signaling pathway, a key component of apoptosis.^[1] The principle of the assay involves capturing total Caspase-3 from the sample onto a pre-coated plate, followed by detection of the cleaved form using an antibody specific to the Asp175 cleavage site.^[1] This method provides a quantitative alternative to more time-consuming techniques like Western Blotting.^[1]

Quantitative Data Summary:

| Parameter | Typical Value |
|------------------|--|
| Sensitivity | 0.068 ng/mL |
| Range | 0.625 - 40 ng/mL |
| Sample Type | Cell Lysates, Cell Culture Media, Cerebrospinal Fluid[1] |
| Assay Time | Approximately 1.5 - 2.5 hours[1] |
| Detection Method | Colorimetric |

Experimental Protocol:

1. Reagent Preparation:

- Bring all reagents and samples to room temperature before use.
- Prepare Wash Buffer: If supplied as a concentrate, dilute with deionized water to the working concentration.
- Prepare Assay Diluent as per the kit instructions.
- Prepare Positive Control and Samples: Dilute cell lysates containing the target protein in the provided Lysis Buffer. A recommended starting protein concentration is 1-2 mg/mL. Further dilute the samples in Assay Diluent.

2. Assay Procedure:[1]

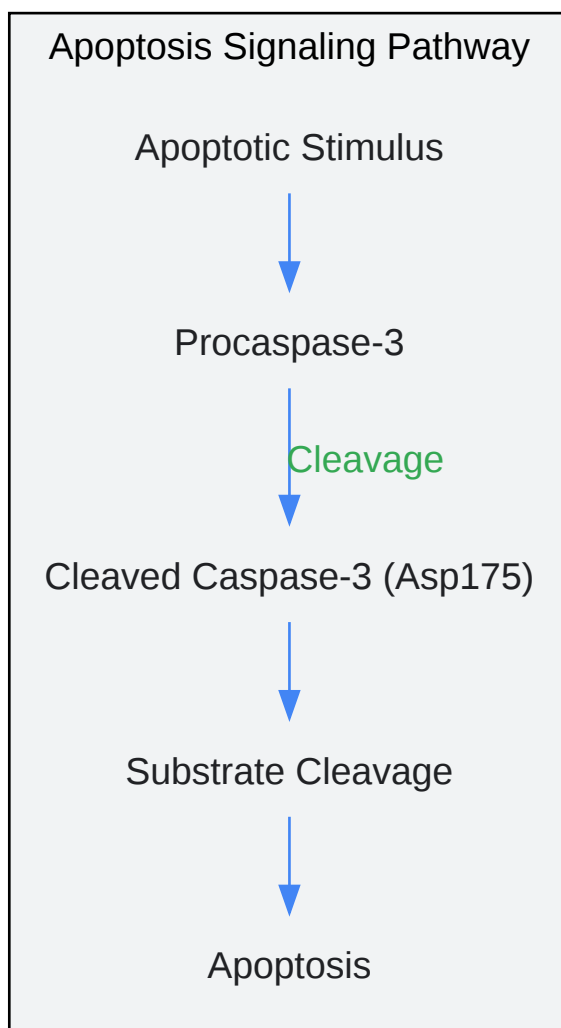
- Add 100 µL of each standard, positive control, and sample into the appropriate wells of the pre-coated 96-well microplate.
- Incubate for 2.5 hours at room temperature or overnight at 4°C.[1]
- Aspirate each well and wash three times with 300 µL of 1X Wash Buffer.
- Add 100 µL of the prepared rabbit anti-Cleaved-Caspase-3 (Asp175) antibody to each well. [1]
- Incubate for 1 hour at room temperature.[1]
- Aspirate and wash the wells as described previously.
- Add 100 µL of HRP-conjugated anti-rabbit IgG to each well.[1]
- Incubate for 1 hour at room temperature.[1]
- Aspirate and wash the wells as described previously.
- Add 100 µL of TMB One-Step Substrate Reagent to each well.[1]

- Incubate for 30 minutes at room temperature in the dark.[1]
- Add 50 μ L of Stop Solution to each well.[1] The color will change from blue to yellow.
- Read the absorbance at 450 nm immediately on a microplate reader.[1]

3. Data Analysis:

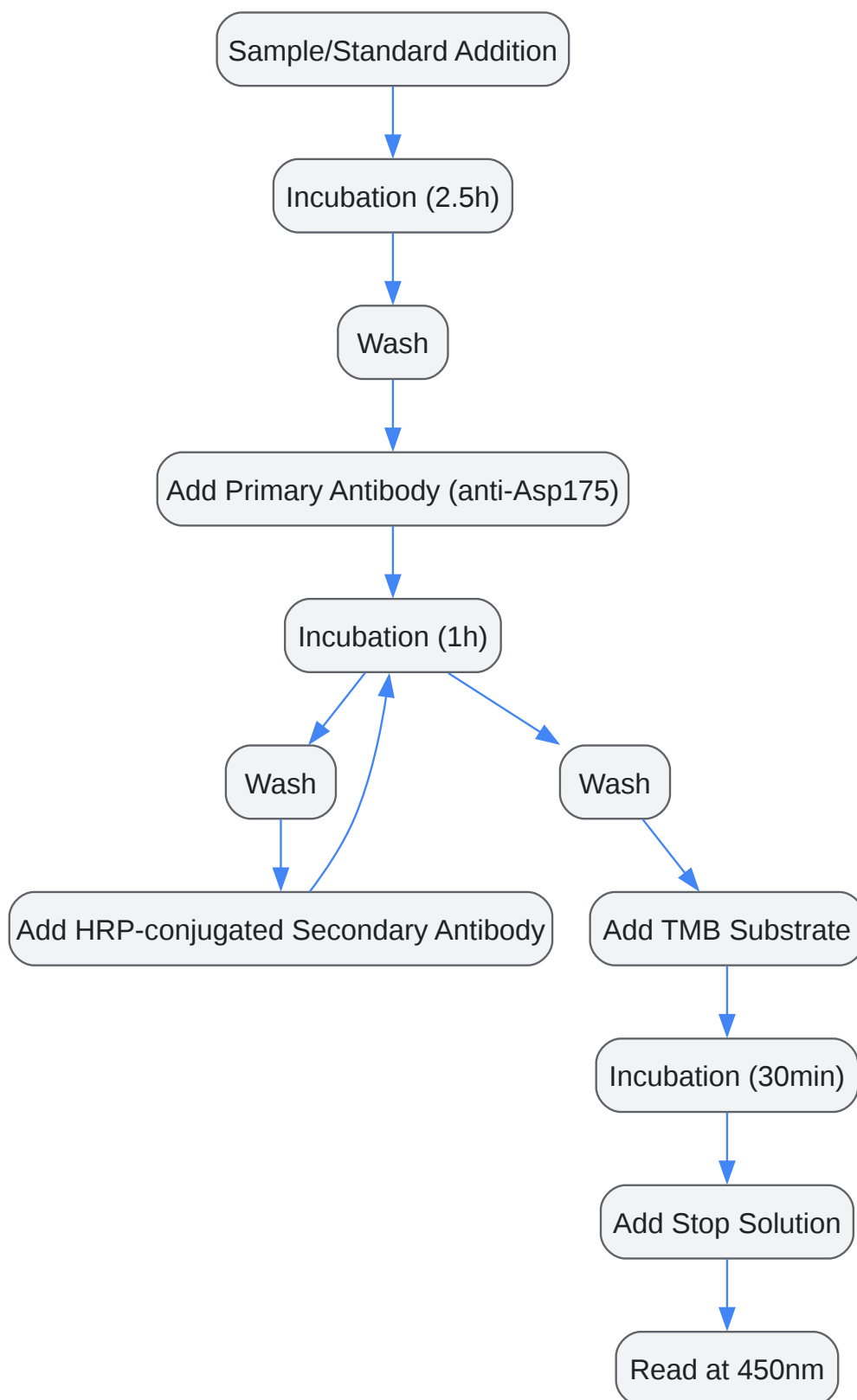
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Determine the concentration of Cleaved Caspase-3 (Asp175) in the samples by interpolating their absorbance values from the standard curve.
- Correct for any dilution factors used during sample preparation.

Diagrams:



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Caption: Apoptosis signaling leading to Caspase-3 cleavage.



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Caption: ELISA experimental workflow for Cleaved Caspase-3 (Asp175).

Section 2: Quantification of ^{175}Lu -NVS001 in Biological Matrices using LC-MS/MS

Application Note:

This section describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a free ligand (NVS001) and its Lutetium-175 chelated form (^{175}Lu -NVS001) in plasma samples.[2] This type of analysis is crucial in the preclinical development of radioligand therapies to assess the pharmacokinetic and safety profiles of the "cold" (non-radioactive) drug surrogate.[2] The method is validated according to regulatory requirements and is suitable for supporting toxicokinetic studies.[2]

Quantitative Data Summary:

| Parameter | Typical Value |
|---------------------|-----------------------|
| Dynamic Range | 0.5 - 250 ng/mL[2] |
| Sample Volume | 25 μL [2] |
| Biological Matrix | Rat and Dog Plasma[2] |
| Linearity (R^2) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |

Experimental Protocol:

1. Sample Preparation (Protein Precipitation):[3]

- Thaw plasma samples at 4°C and vortex for 15 seconds.[4]

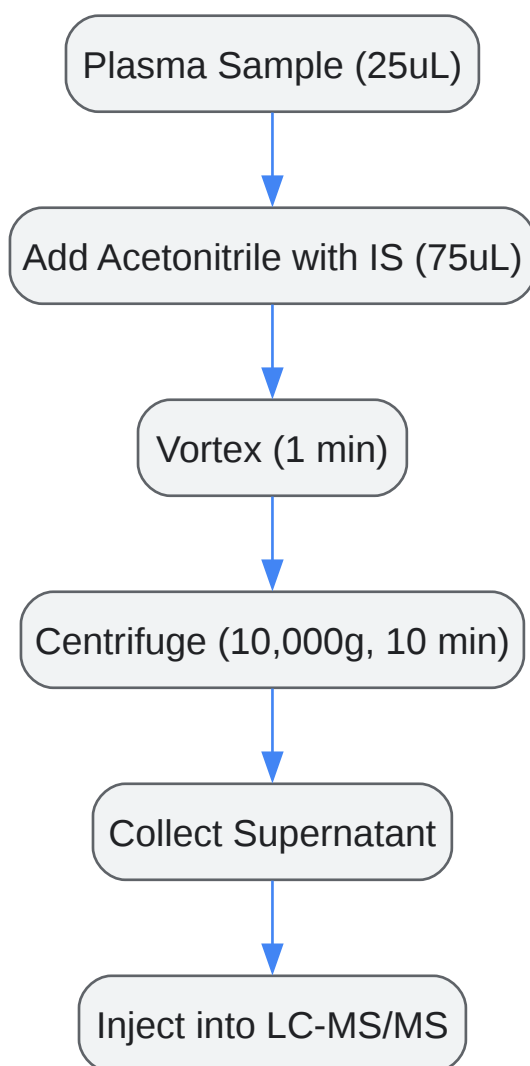
- To 25 μL of plasma in a microcentrifuge tube, add 75 μL of acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

3. Data Analysis:

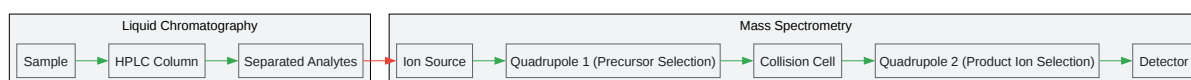
- Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Use a weighted ($1/x^2$) linear regression to fit the calibration curve.
- Determine the concentration of the analytes in the quality control and unknown samples from the calibration curve.

Diagrams:



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Caption: Sample preparation workflow for LC-MS/MS analysis.



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Caption: Logical workflow of the LC-MS/MS system.

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